molecular formula C11H22Si B14373063 Trimethyl(oct-1-YN-3-YL)silane CAS No. 91118-21-7

Trimethyl(oct-1-YN-3-YL)silane

Cat. No.: B14373063
CAS No.: 91118-21-7
M. Wt: 182.38 g/mol
InChI Key: OLBGACGBWUSRLB-UHFFFAOYSA-N
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Description

Trimethyl(oct-1-YN-3-YL)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oct-1-yn-3-yl group. This compound is part of the broader class of silyl-substituted alkynes, which are known for their unique chemical properties and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(oct-1-YN-3-YL)silane typically involves the silylation of alkynes. One common method is the reaction of an alkyne with a silylating agent such as trimethylsilyl chloride in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the alkyne and silylating agent are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(oct-1-YN-3-YL)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl(oct-1-YN-3-YL)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl(oct-1-YN-3-YL)silane exerts its effects is primarily through the reactivity of the silicon-carbon bond. The silyl group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the alkyne group, making it less reactive in certain transformations.

    Triethylsilane: Contains ethyl groups instead of methyl groups, affecting its reactivity and physical properties.

    Trimethylsilylacetylene: Another silyl-substituted alkyne with different chain length and reactivity.

Uniqueness

Trimethyl(oct-1-YN-3-YL)silane is unique due to its specific combination of a silyl group and an oct-1-yn-3-yl group, providing a balance of stability and reactivity that is valuable in various chemical processes .

Properties

CAS No.

91118-21-7

Molecular Formula

C11H22Si

Molecular Weight

182.38 g/mol

IUPAC Name

trimethyl(oct-1-yn-3-yl)silane

InChI

InChI=1S/C11H22Si/c1-6-8-9-10-11(7-2)12(3,4)5/h2,11H,6,8-10H2,1,3-5H3

InChI Key

OLBGACGBWUSRLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#C)[Si](C)(C)C

Origin of Product

United States

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